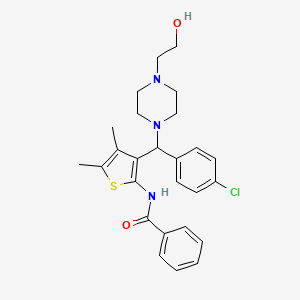

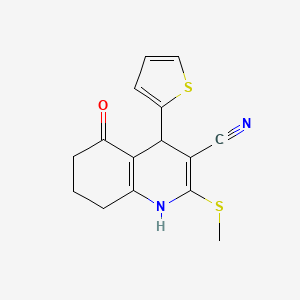

![molecular formula C7H12N2O2 B2828020 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one CAS No. 908066-25-1](/img/structure/B2828020.png)

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a complex organic compound. It is also known as PD-128,907, a drug used in scientific research . It acts as a potent and selective agonist for the dopamine D2 and D3 receptors . It is used for studying the role of these receptors in the brain, such as inhibitory autoreceptors that act to limit further dopamine release, as well as the release of other neurotransmitters .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4(3H)-quinazolinones was performed via the reaction of anthranilic acid with dicarboxylic anhydrides . The products were heated in acetic anhydride to produce benzoxazinones. Finally, 4(3H)-quinazolinones were synthesized by the reaction between benzoxazinones and primary amines .Chemical Reactions Analysis

The reactivities of similar compounds, such as pyrrolo[2,1-c][1,2,4]benzotriazine and 4-oxo-4H-pyrrolo[2,1-c][1,4]benzoxazine, to some typical electrophiles have been studied . The preferred site of substitution in these compounds is position 1 .Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 5 (PDE5) Inhibition

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a key component in the development of PDE5 inhibitors . The compound has been used in the synthesis of tadalafil , a highly potent and selective PDE5 inhibitor . PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Drug Development

The compound acts as a versatile scaffold in drug development . It has been used in the synthesis of various drugs, contributing to their reactivity and biological activity .

Organic Synthesis

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is used as a versatile scaffold in organic synthesis . It contributes to the development of synthetic methods and enhances the reactivity of the synthesized compounds .

Development of Imidazo Pyrazines

The compound has been used in the development of imidazo pyrazines . Imidazo pyrazines are important in medicinal chemistry due to their wide range of biological activities .

Enantioselective Annulation

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one has been used in enantioselective annulation . This process is crucial in the synthesis of chiral molecules, which are important in the development of pharmaceuticals .

Development of Tetrahydropyrano Pyrazole-containing Carboxylates

The compound has been used in the synthesis of 1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-containing carboxylates . These compounds have potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, also known as Tadalafil , is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Tadalafil works by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, leading to erections in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)/cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which stimulates the production of cGMP. The cGMP then triggers smooth muscle relaxation and vasodilation . By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, enhancing and prolonging its effects .

Pharmacokinetics

It is known that tadalafil has a long half-life, allowing for once-daily dosing and a longer window of opportunity for sexual activity . It is absorbed in the gastrointestinal tract and metabolized in the liver .

Result of Action

The primary result of Tadalafil’s action is the facilitation of erections in response to sexual stimulation . By enhancing the effects of cGMP, it promotes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis . This makes it an effective treatment for erectile dysfunction .

Action Environment

The efficacy and stability of Tadalafil can be influenced by various environmental factors. For instance, food can delay its absorption, and liver or kidney disease can affect its metabolism . Additionally, the use of certain other medications can interact with Tadalafil, potentially affecting its action .

Eigenschaften

IUPAC Name |

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWTJKARNZOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

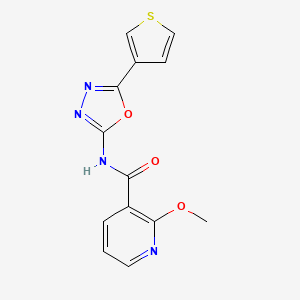

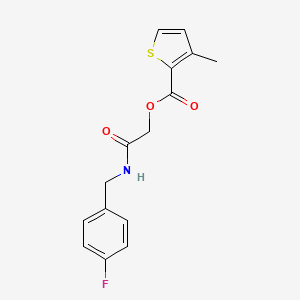

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

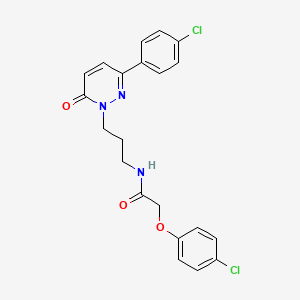

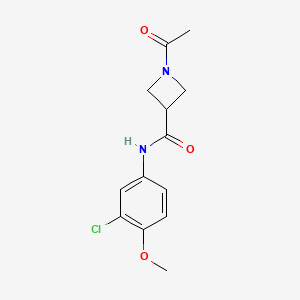

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)

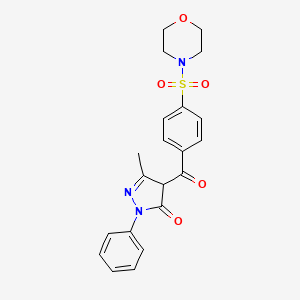

![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)